4-METHYL-N~1~-(2-OXO-2-{2-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}ETHYL)-1-BENZENESULFONAMIDE
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Overview
Description
4-METHYL-N~1~-(2-OXO-2-{2-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}ETHYL)-1-BENZENESULFONAMIDE is a complex organic compound with the molecular formula C20H23N3O5. This compound is known for its unique structure, which includes a benzenesulfonamide group, a hydrazino group, and a trimethoxybenzylidene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N~1~-(2-OXO-2-{2-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}ETHYL)-1-BENZENESULFONAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 3,4,5-trimethoxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate.
Coupling with Benzenesulfonamide: The hydrazone intermediate is then coupled with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.
The reaction conditions often involve refluxing the reactants in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
the synthetic route described above can be scaled up for larger-scale production with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N~1~-(2-OXO-2-{2-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}ETHYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
4-METHYL-N~1~-(2-OXO-2-{2-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}ETHYL)-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-METHYL-N~1~-(2-OXO-2-{2-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}ETHYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound’s hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the trimethoxybenzylidene moiety may interact with cellular receptors or signaling pathways, modulating various biological processes .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(2-oxo-2-phenylethyl)-N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide
- 4-[2-[(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide
Uniqueness
4-METHYL-N~1~-(2-OXO-2-{2-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}ETHYL)-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trimethoxybenzylidene moiety, in particular, sets it apart from other similar compounds, potentially enhancing its biological activity and specificity .
Properties
Molecular Formula |
C19H23N3O6S |
---|---|
Molecular Weight |
421.5g/mol |
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H23N3O6S/c1-13-5-7-15(8-6-13)29(24,25)21-12-18(23)22-20-11-14-9-16(26-2)19(28-4)17(10-14)27-3/h5-11,21H,12H2,1-4H3,(H,22,23)/b20-11+ |
InChI Key |
DIWDDRYIYCMDLV-RGVLZGJSSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NN=CC2=CC(=C(C(=C2)OC)OC)OC |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N/N=C/C2=CC(=C(C(=C2)OC)OC)OC |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NN=CC2=CC(=C(C(=C2)OC)OC)OC |
solubility |
47.1 [ug/mL] |
Origin of Product |
United States |
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